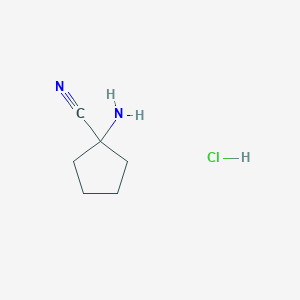

1-Aminocyclopentanecarbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclopentane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVFEAHMVSCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603631 | |

| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16195-83-8 | |

| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclopentanecarbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS: 16195-83-8)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physical, chemical, and safety properties of 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS No. 16195-83-8). As a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive agent Irbesartan, a thorough understanding of its characteristics is critical for researchers, process chemists, and drug development professionals.[1] This guide consolidates available data and outlines standardized experimental protocols for in-house characterization, emphasizing safety, stability, and analytical verification.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclopentane ring substituted with both an amino group and a nitrile group at the same carbon atom.[1] It is supplied as a hydrochloride salt, which typically enhances stability and modifies solubility compared to the free base.

The structure consists of a five-membered aliphatic ring. The C1 carbon is quaternary, bonded to an amine (-NH2, protonated as -NH3+ in the salt form), a nitrile (-C≡N), and two other carbon atoms within the ring. This α-aminonitrile structure is a common motif in synthetic organic chemistry.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 16195-83-8 | [1][2][4][5][6] |

| Molecular Formula | C₆H₁₀N₂·HCl | [1][2] |

| Molecular Weight | 146.62 g/mol | [1][2] |

| Synonyms | 1-aminocyclopentane carbonitrile, HCl; 1-Amino-1-cyanocyclopentane Hydrochloride; 1-AMinocyclopentanecarbonitrile Monohydrochloride | [1][2] |

| InChI Key | KZUVFEAHMVSCMQ-UHFFFAOYSA-N |[2][3] |

Core Physical and Chemical Properties

A precise understanding of the physical properties is fundamental for designing synthetic procedures, purification strategies, and formulation studies.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [3] |

| Appearance | Data not consistently reported; typically off-white to white solid. | |

| Melting Point | Data not available in surveyed literature. | [1] |

| Boiling Point | 254.5 °C at 760 mmHg | [1][2] |

| Flash Point | 107.7 °C | [1] |

| Vapor Pressure | 0.0136 mmHg at 25°C | [1] |

| Solubility | Data not available in surveyed literature. | [1] |

| XLogP3 | 2.28378 |[2] |

Note on Data Gaps: Crucial data points such as melting point and specific solubility are not consistently reported in publicly accessible databases.[1] This necessitates in-house experimental determination, protocols for which are provided in Section 4.

Stability, Storage, and Safe Handling

As an α-aminonitrile, this compound requires careful handling due to its potential toxicity and sensitivity.

3.1. Chemical Stability and Reactivity The compound is reported to be sensitive to moisture.[3] The hydrochloride salt form provides stability; however, exposure to strong bases will neutralize the salt, liberating the free base which may be less stable. It should be kept away from strong oxidizing agents.[7]

3.2. Recommended Storage Conditions For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage at 4°C.[3] Due to its hazardous nature, it should be stored in a locked cabinet or facility accessible only to authorized personnel.

3.3. Hazard Identification and Personal Protective Equipment (PPE) this compound is classified as toxic and hazardous.

-

Acute Toxicity: It is harmful or toxic if swallowed, in contact with skin, or inhaled.[3][7]

-

Irritation: It can cause skin and serious eye irritation.[2]

-

Personal Protection: All work should be conducted in a certified chemical fume hood. Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]

Caption: Workflow for Safe Handling and Storage.

Experimental Protocols for Property Characterization

The absence of complete public data for this compound requires robust internal characterization. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Caption: General Workflow for Physicochemical Characterization.

4.1. Protocol for Melting Point Determination

-

Rationale: The melting point is a rapid and reliable indicator of purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.

-

Methodology:

-

Finely powder a small amount of the dry solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the tube in a calibrated digital melting point apparatus.

-

Heat at a rapid rate (10-15°C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Perform a second measurement with a fresh sample, heating at a slow rate (1-2°C/min) starting from ~15°C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This is the melting range.

-

Repeat for a total of three measurements to ensure reproducibility.

-

4.2. Protocol for Qualitative Solubility Assessment

-

Rationale: Understanding solubility in various solvents is crucial for reaction setup, purification (crystallization), and formulation. As a hydrochloride salt, moderate aqueous solubility is expected.

-

Methodology:

-

Prepare a series of labeled test tubes containing 1 mL of common laboratory solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Acetone, Toluene).

-

Add approximately 10 mg of the compound to each test tube.

-

Vortex each tube for 30 seconds at room temperature.

-

Visually inspect and classify the solubility:

-

Freely Soluble: No solid particles visible.

-

Sparingly Soluble: Majority of solid has dissolved, but some particles remain.

-

Insoluble: No apparent change in the amount of solid.

-

-

For tubes where the compound was sparingly soluble or insoluble, gently warm the mixture to assess the effect of temperature.

-

4.3. Standard Operating Procedure for Acquiring Spectroscopic Data

-

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying potential impurities.

-

Methodology for ¹H NMR:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent in which it is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Expected Signals: Protons on the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Process the spectrum, referencing it to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to determine proton ratios.

-

-

Methodology for Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, which has a monoisotopic mass of approximately 111.09 Da (for C₆H₁₁N₂⁺). The full hydrochloride salt will not be observed.

-

Conclusion

References

- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.

- SpectraBase. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

- Chemsrc. (2024, August 27). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7.

- Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile.

- Google Patents. (2009). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

Sources

- 1. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-Aminocyclopentane-1-carbonitrile hydrochloride | 16195-83-8 [sigmaaldrich.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 6. 16195-83-8 Cas No. | 1-Aminocyclopentane-1-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]

1-Aminocyclopentanecarbonitrile hydrochloride chemical structure

An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS 16195-83-8): Structure, Synthesis, and Application in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 16195-83-8), a pivotal chemical intermediate in the pharmaceutical industry. The document delves into its core chemical structure, physicochemical properties, and established synthesis methodologies. A significant focus is placed on its critical role as a building block in the manufacturing of active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Irbesartan.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, safety information, and expert insights into the compound's practical application and handling.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a cyclopentane ring functionalized with both an amino and a nitrile group on the same carbon atom.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 16195-83-8 | [1][3][4] |

| Molecular Formula | C₆H₁₀N₂·HCl | [1][3] |

| Molecular Weight | 146.62 g/mol | [1][3][5] |

| IUPAC Name | This compound | [6] |

| InChI Key | KZUVFEAHMVSCMQ-UHFFFAOYSA-N | [6][7] |

| Synonyms | 1-Amino-1-cyanocyclopentane hydrochloride, 1-Aminocyclopentane-1-carbonitrile monohydrochloride |[1][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | White powder / Solid | [6][8] |

| Boiling Point | 254.5 °C at 760 mmHg | [1][7] |

| Flash Point | 107.7 °C | [1] |

| Purity | Typically ≥97-98% | [6][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Recommended at 4°C, sealed, away from moisture. |[6][9] |

Molecular Structure and Characterization

The structure of this compound is unique, classifying it as an α-aminonitrile. The central feature is a quaternary carbon on a five-membered cyclopentane ring bonded to four different substituents: an amino group, a nitrile group, and two carbon atoms of the ring. The hydrochloride salt form involves the protonation of the basic amino group to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) serving as the counter-ion. This ionic character generally imparts higher melting points and better solid-state stability.

Caption: Chemical structure of this compound.

Spectroscopic Insights

While specific spectral data requires lot-specific analysis, standard characterization techniques would reveal:

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption peak around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The N-H stretching of the ammonium group would appear as a broad band in the 3100-3300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show complex multiplets for the cyclopentane ring protons. The protons on the carbon adjacent to the functionalized carbon would be deshielded. The ammonium protons might appear as a broad singlet.

-

¹³C NMR would display a signal for the quaternary carbon bonded to the amine and nitrile groups, a distinct signal for the nitrile carbon, and signals for the methylene carbons of the cyclopentane ring.

-

Synthesis Pathway: The Strecker Reaction

The most common and industrially viable method for synthesizing α-aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis. This one-pot reaction is valued for its efficiency and use of readily available starting materials. The causality of the process involves the reaction of a ketone (cyclopentanone) with a source of cyanide (e.g., sodium cyanide) and ammonia (e.g., ammonium chloride).[10]

The mechanism proceeds through the formation of a cyanohydrin and an imine intermediate, which then react to form the α-aminonitrile. The final product is typically isolated as the hydrochloride salt to ensure stability.

Caption: Workflow for the synthesis of 1-Aminocyclopentanecarbonitrile HCl.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative example adapted from established procedures.[10] It is designed as a self-validating system with clear steps for reaction, workup, and isolation.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium Chloride (NH₄Cl)

-

20% Aqueous Ammonia

-

Methanol

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.97 g) in water (3.9 mL) in a round-bottomed flask equipped with a magnetic stirrer.

-

Addition of Amine Source: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

-

Addition of Ketone: Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction flask.

-

Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclopentanone.

-

Heating: Heat the reaction mixture to 60°C and maintain for 45 minutes to drive the reaction to completion.[10]

-

Workup and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil.[10]

-

Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol and cool in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution.

-

Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Core Application in Drug Development: Intermediate for Irbesartan

The primary industrial application of this compound is as a crucial starting material for the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat hypertension.[2][10] The compound provides the core aminocyclopentane structure of the final drug molecule.

The synthesis proceeds by first acylating the amino group of 1-aminocyclopentanecarbonitrile with valeroyl chloride to form an amide, N-(1-cyanocyclopentyl)pentanamide.[10] This intermediate then undergoes further transformations, including hydrolysis of the nitrile group to a carboxylic acid, to eventually yield Irbesartan after coupling with other moieties.[10]

Caption: Logical flow from the title compound to Irbesartan.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful and an irritant.[7][9]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text | Source(s) |

|---|---|---|---|

| Hazard | H302/H312/H332 | Harmful if swallowed, in contact with skin or if inhaled. | [7][9] |

| Hazard | H315 | Causes skin irritation. | [7] |

| Hazard | H319 | Causes serious eye irritation. | [7] |

| Hazard | H335 | May cause respiratory irritation. | [7][9] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][9] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9][11] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [7][9] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [7][9] |

| Precaution | P405 | Store locked up. |[7][9] |

Handling Best Practices:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11]

-

Ensure appropriate personal protective equipment (PPE) is worn, including nitrile gloves, a lab coat, and chemical safety goggles.[9][11]

-

Avoid formation of dust and aerosols during weighing and transfer.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Storage Recommendations:

-

Store the container tightly closed in a dry, cool, and well-ventilated area.[9]

-

For long-term stability, refrigeration at 4°C is recommended.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant value in synthetic organic chemistry and pharmaceutical manufacturing. Its well-defined structure, accessible synthesis via the Strecker reaction, and its established role as a key intermediate for Irbesartan underscore its importance. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development settings.

References

- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. LookChem. [Link]

- 1-Aminocyclopentane hydrochloride | C5H12ClN | CID 12290111. PubChem - NIH. [Link]

- This compound (CAS 16195-83-8). Autech Industry Co.,Limited. [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

- 1. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]

- 2. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 16195-83-8 Cas No. | 1-Aminocyclopentane-1-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. This compound [chemicalbook.com]

- 6. 1-Aminocyclopentane-1-carbonitrile hydrochloride | 16195-83-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

1-Aminocyclopentanecarbonitrile hydrochloride CAS 16195-83-8

An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS 16195-83-8): A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound (CAS RN: 16195-83-8) is a specialized organic molecule that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by a cyclopentane ring bearing both an amino group and a nitrile group on the same carbon, this α-aminonitrile is a versatile intermediate. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the manufacturing of angiotensin II receptor blockers, most notably Irbesartan, a widely used antihypertensive medication.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its physicochemical properties, synthesis, quality control, applications, and safety protocols, offering field-proven insights grounded in authoritative chemical principles.

Physicochemical Properties & Specifications

The hydrochloride salt form of 1-aminocyclopentanecarbonitrile enhances its stability and handling properties, rendering it a crystalline solid that is more manageable than the free base oil.[3][4] Proper characterization is the foundation of its effective use in GMP-compliant manufacturing.

| Property | Value | Source(s) |

| CAS Registry Number | 16195-83-8 | [1][5] |

| Molecular Formula | C₆H₁₀N₂·HCl | [1][6] |

| Molecular Weight | 146.62 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Amino-1-cyanocyclopentane HCl | [1][6] |

| Appearance | Off-white to white solid | [3] |

| Boiling Point (Free Base) | ~254.5 °C at 760 mmHg | [1] |

| Storage Conditions | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. | [5][7] |

Synthesis and Manufacturing Insights

The most direct and industrially relevant method for synthesizing α-aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis .[6][7] This robust, one-pot, three-component reaction provides an efficient route from simple carbonyl compounds.

Causality of the Strecker Synthesis

The reaction begins with a ketone (cyclopentanone), a source of ammonia (ammonium chloride), and a source of cyanide (sodium or potassium cyanide).[6][8] The ammonium chloride serves a dual purpose: it provides ammonia (NH₃) for imine formation and its mildly acidic nature protonates the carbonyl oxygen of cyclopentanone, activating it for nucleophilic attack.[7][8] The resulting iminium ion is a key electrophilic intermediate that is readily attacked by the cyanide nucleophile to form the stable α-aminonitrile.

Detailed Synthesis Protocol (Adapted from Patent Literature[4])

Objective: To synthesize 1-aminocyclopentanecarbonitrile from cyclopentanone.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

20% Aqueous Ammonia (NH₄OH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve sodium cyanide (1.97 g) in deionized water (3.9 mL).

-

Ammonia Addition: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL). The presence of excess ammonia helps to drive the equilibrium towards imine formation.

-

Substrate Addition: Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction mixture. Methanol is used as a co-solvent to ensure miscibility of the organic ketone in the aqueous medium.

-

Reaction: Stir the mixture vigorously at ambient temperature for 1.5 hours. Subsequently, heat the mixture to 60°C for 45 minutes to ensure the reaction goes to completion.

-

Work-up & Extraction: Cool the reaction mixture to room temperature (25°C). Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM). The organic product will partition into the DCM layer, leaving the inorganic salts in the aqueous phase.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. This step is crucial to remove residual water, which could interfere with downstream processes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.

-

Salt Formation (Final Step): To obtain the stable hydrochloride salt, the resulting oil can be dissolved in a suitable solvent like isopropanol or ether and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a compatible solvent) to precipitate the solid this compound, which is then filtered and dried.

Role in Pharmaceutical Drug Development

The utility of this compound is best exemplified by its application in the synthesis of Irbesartan. It provides the core spiro-cyclopentane structure essential for the final API.

Case Study: Synthesis of an Irbesartan Precursor

Following its synthesis, 1-aminocyclopentanecarbonitrile is acylated to form N-(1-cyanocyclopentyl)pentanamide. This intermediate is then hydrolyzed to produce 1-(pentanoylamino)cyclopentanecarboxylic acid, a key fragment for building the Irbesartan molecule.[4][9]

Reaction Steps:

-

Acylation: 1-aminocyclopentanecarbonitrile is reacted with valeroyl chloride in the presence of a base like triethylamine. The base neutralizes the HCl generated during the reaction, driving the acylation forward.[4]

-

Hydrolysis: The resulting N-(1-cyanocyclopentyl)pentanamide is subjected to strong acidic hydrolysis (e.g., using a mixture of hydrochloric and acetic acid), which converts the nitrile group into a carboxylic acid.[4]

Analytical Characterization and Quality Control

A robust set of analytical methods is essential to confirm the identity, purity, and quality of this compound before its use in API synthesis. The following protocols represent a self-validating system for quality control.

| Test | Method | Purpose | Acceptance Criteria (Typical) |

| Identification | FT-IR Spectroscopy | Confirms presence of key functional groups. | Conforms to the reference spectrum. |

| Identification | ¹H & ¹³C NMR Spectroscopy | Confirms molecular structure. | Conforms to the predicted chemical shifts and structure. |

| Purity Assay | HPLC-UV | Quantifies the compound and detects impurities. | ≥ 98.0% Purity |

| Identity Confirmation | Mass Spectrometry | Confirms molecular weight. | Corresponds to the theoretical molecular weight. |

Protocol 1: Purity Analysis by Reverse-Phase HPLC

Rationale: HPLC is the gold standard for purity analysis due to its high resolution and quantitative accuracy. A reverse-phase method is chosen for its versatility. Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is appropriate.[10]

Methodology:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic, 80% A / 20% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak should be consistent, and purity is calculated based on the area percentage of all observed peaks.

Protocol 2: Spectroscopic Identification

Rationale: Orthogonal spectroscopic techniques provide unambiguous structural confirmation. FT-IR is excellent for functional group identification, while NMR provides a detailed map of the carbon-hydrogen framework.

Expected FT-IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) | Stretching vibrations of the ammonium (R-NH₃⁺) group. |

| C-H Stretch (Aliphatic) | 2960 - 2850 | C-H stretching in the cyclopentane ring.[11] |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Characteristic stretching of the nitrile functional group.[11] |

| N-H Bend (Amine Salt) | 1650 - 1580 | Bending vibration of the ammonium group.[11] |

Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

¹H NMR:

-

δ 2.0-2.4 ppm (m, 4H): Protons on carbons beta to the quaternary center.

-

δ 1.8-2.0 ppm (m, 4H): Protons on carbons gamma to the quaternary center.

-

The amine protons (NH₃⁺) are typically broad and may exchange with D₂O, often not being observed.

¹³C NMR:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-CN (Quaternary) | 50 - 60 | Quaternary carbon attached to both electron-withdrawing N and CN groups. |

| -CH₂- (adjacent) | 35 - 45 | Carbons alpha to the quaternary center.[12][13] |

| -CH₂- (remote) | 20 - 30 | Carbon beta to the quaternary center.[12][13] |

| -C≡N (Nitrile) | 115 - 125 | Characteristic shift for a nitrile carbon.[12][13] |

Safety, Handling, and Storage

As a chemical intermediate, particularly a nitrile, this compound requires careful handling in a controlled laboratory or manufacturing environment.

Hazard Identification

| Hazard | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | GHS06 | Danger | H301: Toxic if swallowed.[5] H311: Toxic in contact with skin.[5] H331: Toxic if inhaled.[5] |

| Irritation | GHS07 | Warning | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][7] |

Safe Handling Protocol

Objective: To prevent exposure and ensure safe manipulation of the compound.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][14] Ensure an eyewash station and safety shower are immediately accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

First Aid Measures:

-

If Inhaled: Move person to fresh air. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Seek medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]

-

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][15] Some suppliers recommend refrigerated storage at 4°C for long-term stability.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving medicines. Its well-defined synthesis via the Strecker reaction and its crucial role in forming the spirocyclic core of drugs like Irbesartan underscore its importance in modern pharmaceutical development. A thorough understanding of its properties, analytical profile, and safe handling procedures, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its synthetic potential. By adhering to rigorous scientific principles and safety protocols, this versatile building block will continue to be a valuable asset in the creation of novel and complex therapeutic agents.

References

- SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.

- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.

- Google Patents. (n.d.). An improved process for preparation of irbesartan.

- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile.

- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- Google Patents. (n.d.). An improved process for preparation of irbesartan.

- Zhang, X. (n.d.). FTIR Spectrum. UMD.

- Chemsrc. (2023). 1-Aminocyclopentane Carbonitrile.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

- Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl.

- ResearchGate. (2021). One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides.

- NROChemistry. (n.d.). Strecker Synthesis.

- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309).

- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. WO2007049293A1 - An improved process for preparation of irbesartan - Google Patents [patents.google.com]

- 10. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. FTIR [terpconnect.umd.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309) [hmdb.ca]

- 15. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS: 16195-83-8)

Abstract: This technical guide provides a comprehensive overview of 1-Aminocyclopentanecarbonitrile Hydrochloride, a pivotal chemical intermediate in modern pharmaceutical synthesis. With a molecular weight of 146.62 g/mol , this compound is a critical building block, most notably in the production of the antihypertensive drug Irbesartan.[1][2] This document delves into the core physicochemical properties, provides a detailed synthesis protocol with mechanistic rationales, explores its primary applications, outlines analytical characterization methods, and establishes rigorous safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile molecule.

Core Molecular and Physicochemical Properties

This compound (CAS: 16195-83-8) is an organic compound characterized by a cyclopentane ring functionalized with both an amino group and a nitrile group, supplied as a hydrochloride salt.[1] This structure makes it a valuable precursor for creating more complex molecular architectures. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 146.62 g/mol | [1][3][4] |

| Molecular Formula | C₆H₁₀N₂·HCl | [1][3][4] |

| CAS Number | 16195-83-8 | [3][4] |

| Appearance | White Powder | [5] |

| Boiling Point | 254.5 °C at 760 mmHg | [1][3] |

| Flash Point | 107.7 °C | [1] |

| Synonyms | 1-Amino-1-cyanocyclopentane Hydrochloride, 1-Aminocyclopentanecarbonitrile monohydrochloride | [1][3] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 1-Aminocyclopentanecarbonitrile is a variation of the well-established Strecker synthesis. This method efficiently constructs α-amino nitriles from a ketone, ammonia, and a cyanide source. The overall workflow involves the reaction of cyclopentanone with an ammonia source and a cyanide salt, followed by acidification to yield the hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 1-Aminocyclopentanecarbonitrile from cyclopentanone.

Caption: Strecker synthesis workflow for 1-Aminocyclopentanecarbonitrile HCl.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methodologies and provides a reliable pathway to the target compound.[6]

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

20% Aqueous Ammonia

-

Methanol

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

Step 1: Preparation of the Reaction Mixture

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.0 eq) in deionized water.

-

To this solution, add a pre-mixed solution of ammonium chloride (1.1 eq) in water and 20% aqueous ammonia.

-

Finally, add a solution of cyclopentanone (1.0 eq) in methanol to the flask.

-

Rationale: This sequence creates an aqueous environment containing all the necessary components for the Strecker synthesis. Ammonium chloride serves as a convenient source of ammonia, which is essential for forming the initial imine intermediate with cyclopentanone.

-

Step 2: Reaction Execution

-

Stir the mixture vigorously at room temperature for 1.5 hours.

-

After the initial stirring period, heat the mixture to 60°C for 45 minutes.

-

Rationale: The initial room temperature phase allows for the equilibrium formation of the cyclopentanone imine. Heating the reaction drives the nucleophilic attack of the cyanide ion on the imine, pushing the reaction to completion to form the α-amino nitrile.

-

Step 3: Product Extraction

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic extracts.

-

Rationale: The product, 1-aminocyclopentanecarbonitrile (in its free base form), is more soluble in the organic solvent (DCM) than in the aqueous reaction medium. Multiple extractions ensure a high recovery yield.

-

Step 4: Drying and Isolation of the Free Base

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[6]

-

Rationale: Removing residual water with sodium sulfate is crucial before solvent evaporation to prevent potential side reactions or impurities in the final product.

-

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the isolated oil in a minimal amount of a suitable solvent like isopropanol or ether.

-

Slowly add concentrated hydrochloric acid dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Rationale: Converting the free base to its hydrochloride salt serves two purposes: it provides a stable, solid, and easily handleable form of the compound and enhances its purity through crystallization.

-

Applications in Pharmaceutical Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Irbesartan.[1][2] Irbesartan is an angiotensin II receptor antagonist used widely for the treatment of hypertension (high blood pressure) and to protect the kidneys from damage due to diabetes.[1] The cyclopentane core of the molecule is a foundational piece of the final Irbesartan structure.

Beyond this principal use, its bifunctional nature (containing both an amine and a nitrile) makes it a versatile building block for other complex molecules in drug discovery and even in the development of advanced cosmetic formulations.[5]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals corresponding to the methylene protons of the cyclopentane ring. The protons adjacent to the quaternary carbon will exhibit distinct chemical shifts.

-

¹³C NMR: The spectrum will display signals for the different carbon environments, including the quaternary carbon bonded to the amino and nitrile groups, the nitrile carbon itself, and the carbons of the cyclopentane ring.

-

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption peak is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretching of the ammonium salt (R-NH₃⁺) will also be visible as a broad band in the 2800-3200 cm⁻¹ region.

-

Mass Spectrometry (MS): Analysis will confirm the molecular weight of the free base (110.16 g/mol ) upon loss of HCl, providing a clear molecular ion peak and characteristic fragmentation patterns.[7]

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[3][8]

GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][8] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][8] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8] Eyewash stations should be readily accessible.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8] Avoid all skin contact.

-

Respiratory Protection: If dust formation is unavoidable or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9]

-

General Hygiene: Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[9]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][8] The material should be stored locked up and away from incompatible materials.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8] Remove contaminated clothing and wash it before reuse.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

References

- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.

- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 7. 1-Aminocyclopentane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

1-Aminocyclopentanecarbonitrile hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-Aminocyclopentanecarbonitrile Hydrochloride

Abstract

This compound (CAS No. 16195-83-8) is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the antihypertensive agent Irbesartan.[1] A comprehensive understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and ensuring consistent quality in drug development pipelines. Due to the limited availability of public, quantitative solubility data for this compound, this technical guide provides a dual-pronged approach. First, it establishes the theoretical framework governing the solubility of this aminonitrile salt by leveraging predicted physicochemical properties. Second, it delivers robust, step-by-step experimental protocols for researchers to accurately determine the aqueous and organic solubility profiles in their own laboratories. This document is intended for researchers, process chemists, and formulation scientists who require a practical and scientifically grounded methodology for characterizing this crucial intermediate.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a compound is not an intrinsic constant but is highly dependent on its physicochemical properties and the external environment. For an ionizable molecule like this compound, factors such as pH, solvent polarity, and temperature are critical.

Core Physicochemical Data

| Property | Value | Source & Comments |

| Chemical Name | This compound | - |

| Synonyms | 1-Amino-1-cyanocyclopentane HCl | [2] |

| CAS Number | 16195-83-8 | [1] |

| Molecular Formula | C₆H₁₀N₂·HCl | [2] |

| Molecular Weight | 146.62 g/mol | [2] |

| Predicted pKa | 5.18 ± 0.20 | [3] (Predicted for the conjugate acid of the free base) |

| Predicted LogP | 1.48 | [4] (Predicted for the free base, 1-Aminocyclopentanecarbonitrile) |

| Appearance | Data not available; typically a white to off-white solid. | General observation for similar compounds. |

| Hygroscopicity | Moisture sensitive. | [5] Hydrochloride salts are often hygroscopic.[6][7] |

The Critical Role of pH: The pKa-Solubility Relationship

The predicted pKa of ~5.18 is the single most important parameter for understanding the aqueous solubility of this compound.[3] This value represents the pH at which the protonated (ionized) form and the neutral (free base) form of the amino group are present in equal concentrations.

-

At pH < pKa (pH < 5.18): The compound will predominantly exist in its protonated, cationic form (the aminocyclopentanecarbonitrile ion). As an ionic species, it is expected to be highly soluble in aqueous media.

-

At pH > pKa (pH > 5.18): The equilibrium will shift towards the neutral, un-ionized free base form. This species is significantly more lipophilic (Predicted LogP of 1.48) and is expected to have substantially lower aqueous solubility.[4]

This relationship dictates that the compound will exhibit high solubility in acidic conditions, which will decrease as the pH becomes neutral and alkaline. The minimum solubility will be that of the intrinsic solubility of the free base.

Caption: pH-dependent equilibrium of 1-Aminocyclopentanecarbonitrile.

Influence of Solvent Polarity

The "like dissolves like" principle is a guiding tenet for estimating solubility in organic solvents.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As an ionic salt, the compound is expected to be most soluble in these solvents, which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Moderate solubility is anticipated. These solvents have strong dipoles but lack hydrogen bond donating ability, making them less effective at solvating the chloride anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have very low to negligible solubility in these solvents due to the high energetic cost of breaking the stable ionic lattice without compensatory strong solute-solvent interactions.

Handling and Stability: Hygroscopicity

The designation "moisture sensitive" is a critical operational consideration.[5] Hydrochloride salts are known to be hygroscopic, meaning they can readily absorb water from the atmosphere.[6][7] This phenomenon occurs because the electronegative chloride ion can act as a hydrogen bond acceptor, interacting with ambient water molecules.[7]

Causality for Researchers: Failure to account for hygroscopicity will lead to inaccurate solubility measurements. The mass of the solute will be artificially inflated by absorbed water, and the presence of that water can alter the properties of the solvent system. Therefore, all weighing must be performed rapidly in a low-humidity environment, and the material should be stored in a desiccator over a strong drying agent.

Experimental Protocol: Determination of Aqueous pH-Solubility Profile

This section details a robust protocol for determining the equilibrium solubility of this compound across a physiologically and industrially relevant pH range using the gold-standard shake-flask method.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent or buffer at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique. This ensures a true thermodynamic solubility value is obtained.

Workflow for Solubility Determination

Caption: Shake-Flask method workflow for solubility determination.

Detailed Step-by-Step Methodology

2.3.1 Materials & Reagents

-

This compound (Test Article)

-

Reference Standard of known purity

-

Phosphate, acetate, or borate buffer salts

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Microcentrifuge and/or syringe filters (0.22 µm, PTFE or similar)

-

Volumetric flasks and pipettes

2.3.2 Protocol Steps

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).

-

Expert Insight: The choice of buffer is important to avoid interaction with the test article. Simple phosphate or acetate buffers are generally preferred. Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.

-

-

Sample Preparation: To a series of glass vials, add a known volume of each buffer (e.g., 2 mL). Add an excess amount of this compound (e.g., 20 mg) to each vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium, which is the cornerstone of a valid measurement.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a prolonged period (typically 24-48 hours).

-

Trustworthiness Check: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium. To validate this, one could take samples at 24, 48, and 72 hours; if the measured concentrations at 48 and 72 hours are identical, equilibrium was achieved.

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles.

-

Expert Insight: This step is critical. Any particulate matter will lead to an overestimation of solubility. Pre-saturating the filter by discarding the first few drops is a best practice to avoid loss of the analyte due to adsorption to the filter membrane.

-

-

Sample Dilution & Analysis: Accurately dilute the clear filtrate with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve (see Section 3.0). Analyze the diluted sample using the validated HPLC method.

Analytical Method for Quantification: HPLC-UV

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely accessible technique for quantifying the concentration of this compound in solution.

Principle

The method separates the analyte from potential impurities or buffer components on a C18 stationary phase. The analyte is detected by its absorbance of UV light, and the resulting peak area is proportional to its concentration.

Proposed HPLC-UV Method

| Parameter | Recommended Condition | Rationale / Comment |

| Instrumentation | HPLC with UV/DAD Detector, Autosampler | Standard equipment in analytical labs. |

| Column | C18, 250 x 4.6 mm, 5 µm | A workhorse column suitable for polar analytes. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the analyte is in its protonated, well-retained form. |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Elution Mode | Isocratic: 85% A / 15% B | A simple starting point; gradient elution can be developed if needed for impurity profiling. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Can be adjusted based on sensitivity. |

| UV Detection | 215 nm | The nitrile and amine functionalities lack strong chromophores at higher wavelengths. 210-220 nm is a reasonable starting point for detection. A full UV scan of a concentrated standard should be performed to determine the optimal wavelength. |

Protocol for Analysis

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995 for a valid assay.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Determine the concentration in the diluted sample using the calibration curve. Back-calculate the original solubility in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its physicochemical profile can be reliably characterized through the systematic application of established scientific principles and methodologies. By understanding the dominant role of pH on its ionization state and employing the detailed shake-flask and HPLC-UV protocols described herein, researchers can confidently generate the high-quality solubility data required for informed decision-making in chemical process development and pharmaceutical formulation. This guide provides the authoritative grounding to bridge the existing data gap and empower scientists to fully characterize this important synthetic intermediate.

References

- Chemsrc. (n.d.). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7.

- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.

- PubChem. (n.d.). 1-Cyclopentene-1-carbonitrile.

- Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC.

- PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Pharmaffiliates. (n.d.). 1-Aminocyclopentane-1-carbonitrile.

- Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.

- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

- National Institutes of Health. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products.

- CORE. (2010). Organic Solvent Solubility Data Book.

- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- PubMed. (1994). Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate.

- American Chemical Society. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.

- ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- ScienceMadness. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?.

Sources

- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 2. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]

- 3. 1-Aminocyclopentane carbonitrile | 49830-37-7 [chemicalbook.com]

- 4. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Aminocyclopentanecarbonitrile Hydrochloride: A Technical Guide for Structural Elucidation and Quality Control

Abstract

1-Aminocyclopentanecarbonitrile hydrochloride (CAS No: 16195-83-8) is a key building block in pharmaceutical synthesis, notably as an intermediate for antihypertensive drugs like Irbesartan[1]. Its chemical fidelity is paramount for ensuring the quality and efficacy of downstream products. This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra are limited, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are provided to empower researchers in verifying the identity, structure, and purity of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure featuring a quaternary carbon atom bonded to an amino group (protonated as an ammonium salt), a nitrile group, and a cyclopentane ring.[2] Each of these functional groups provides a distinct and verifiable signal in different spectroscopic analyses.

-

Ammonium (-NH₃⁺): Observable in IR and ¹H NMR. The protons are labile, leading to characteristic broad signals in NMR.[3]

-

Nitrile (C≡N): A key functional group with a characteristic, though often weak, vibration in IR spectroscopy.[4]

-

Cyclopentane Ring: The aliphatic C-H and C-C bonds provide signals in all three spectroscopic methods. The symmetry of the ring influences the complexity of the NMR spectra.

The overall analytical workflow is designed to confirm the presence and connectivity of these structural features.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of the hydrochloride salt, the amine exists as a protonated ammonium group, which significantly influences the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton spectrum is expected to show signals for the ammonium protons and the eight protons of the cyclopentane ring. The chemical environment of the ring protons is differentiated by their proximity to the electron-withdrawing quaternary carbon.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | The ammonium protons are acidic and undergo rapid exchange, resulting in a broad signal.[3] Its chemical shift is highly dependent on solvent and concentration.[5] This peak will disappear upon shaking the sample with D₂O, a definitive identification technique.[3] |

| -CH₂- (C2, C5) | 2.2 - 2.6 | Multiplet (m) | 4H | These four protons are on the carbons adjacent to the quaternary center (C1). They are deshielded and expected to appear downfield relative to the other ring protons. |

| -CH₂- (C3, C4) | 1.9 - 2.2 | Multiplet (m) | 4H | These four protons are further from the electron-withdrawing groups and thus appear at a more upfield position. Complex coupling with the adjacent methylene groups is expected. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C≡N (Nitrile) | 118 - 125 | The nitrile carbon is characteristically found in this region of the spectrum.[6] |

| C1 (Quaternary) | 55 - 65 | This carbon is bonded to both nitrogen and the nitrile group, causing a significant downfield shift. |

| C2, C5 (Methylene) | 35 - 45 | These carbons are adjacent to the quaternary center and are deshielded compared to the other methylene carbons. |

| C3, C4 (Methylene) | 20 - 30 | These carbons represent the typical aliphatic methylene environment within a cyclopentane ring.[6] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it slows the rate of proton exchange, often resulting in sharper -NH₃⁺ signals compared to other solvents.[7]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

(Optional) To confirm the ammonium peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -NH₃⁺ peak should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the quaternary and nitrile carbons.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2800 - 3100 | N-H Stretch (Ammonium) | Strong, Broad | This broad absorption is characteristic of the N-H stretching vibrations within a protonated amine (R-NH₃⁺). |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane ring.[4] |

| ~2240 | C≡N Stretch (Nitrile) | Weak to Medium | The nitrile stretch is a sharp, characteristic peak. Its intensity can be weak in α-aminonitriles.[4] |

| ~1500 - 1600 | N-H Bend (Ammonium) | Medium | Corresponds to the bending vibration of the ammonium group. |

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a robust technique for analyzing solid samples.[8]

-

Preparation: Gently grind ~1-2 mg of the sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.[8][9]

-

Mixing: Triturate the mixture rapidly to ensure homogeneous distribution and to minimize moisture absorption from the atmosphere.[8]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.[10]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of an empty sample holder beforehand.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this compound, as it minimizes fragmentation and allows for the observation of the molecular ion.[11][12]

Predicted Mass Spectrum (Positive ESI-MS)

In ESI-MS, the analyte is typically protonated. The analysis will detect the free base form of the molecule (1-aminocyclopentanecarbonitrile), which has a molecular weight of 110.16 g/mol .[13]

-

Expected Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Predicted m/z: 111.1 (for C₆H₁₁N₂⁺)

-

-

Plausible Fragmentation: While ESI is a soft technique, some fragmentation can occur. A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion.

-

Fragment Ion m/z: 84.1 (from [C₅H₁₀N]⁺)

-

Caption: Predicted Fragmentation Pathway in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode. Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate an electrospray.[14]

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.[15]

Conclusion

The structural confirmation of this compound relies on the congruent interpretation of data from NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the number of unique proton and carbon environments. FT-IR spectroscopy serves as a rapid check for the presence of key functional groups, specifically the nitrile and ammonium moieties. Finally, ESI-MS confirms the molecular weight of the parent compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical pharmaceutical intermediate.

References

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. ([Link])

- Wikipedia contributors. (2024).

- Shimadzu. (n.d.). KBr Pellet Method.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Clinical Biochemistry. (2003).

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Analytical Research, 3(1). ([Link])

- Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. ([Link])

- International Journal of Scientific and Analytical Research. (2021).

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- Giner, J.-L. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5184–5198. ([Link])

- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. ([Link])

- JoVE. (n.d.). NMR Spectroscopy Of Amines.

- Danger, G., d’Hendecourt, L., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. ([Link])

- LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl.

- Roberts, J. D., & Rimpler, M. (1979). 15N NMR SPECTROSCOPY: 7-SOLVENT EFFECTS ON a- AND o-AMINO ACIDS. Organic Magnetic Resonance, 12(7), 414-417. ([Link])

- Wiley Science Solutions. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. SpectraBase. ([Link])

- S. B. Mhaske & N. P. Argade. (2006). The Chemistry of Strecker Amino-Nitrile Synthesis. Tetrahedron, 62, 9787-9826. ([Link])

- Pharmaffiliates. (n.d.). 1-Aminocyclopentane-1-carbonitrile.

- Al-Zoubi, R. M., & Al-Jammal, M. K. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. ([Link])

- National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropanecarbonitrile. PubChem. ([Link])

- National Center for Biotechnology Information. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. ([Link])

- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts.

- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts.

Sources

- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 2. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. 1-Aminocyclopentane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-Aminocyclopentanecarbonitrile hydrochloride mechanism of action

An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride: From Synthetic Intermediate to a Hypothesized Neuromodulator

This guide provides a comprehensive technical overview of this compound (ACPCN-HCl). It moves beyond a simple data sheet to offer an in-depth analysis of its established role in pharmaceutical manufacturing and a well-reasoned exploration of its potential, yet unconfirmed, mechanism of action as a neuromodulatory agent. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties